molecular formula C8H15NO4 B1454643 Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate CAS No. 918637-04-4

Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate

Cat. No. B1454643
M. Wt: 189.21 g/mol
InChI Key: DXLHOALIYUOSRJ-UHFFFAOYSA-N
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Description

“Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” is an organic compound . It is a colorless to pale yellow liquid . It is insoluble in water at room temperature, but can be dissolved in many organic solvents .


Chemical Reactions Analysis

The propargyl group in “Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .


Physical And Chemical Properties Analysis

“Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” is a colorless to pale yellow liquid . It is insoluble in water at room temperature, but can be dissolved in many organic solvents .

Scientific Research Applications

  • Chemical Reactivity and Analysis :

    • Carbamates like prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate are studied for their chemical reactivity. For instance, Becker and Heizler (1971) investigated hydrolysis procedures for carbamates, which are relevant for understanding the chemical behavior of compounds like prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate (Becker & Heizler, 1971).
  • Applications in Polymer Science :

    • Lipowska-Kur et al. (2020) explored thermoresponsive copolymers derived from carbamates for potential use in drug delivery systems. This research demonstrates the applicability of carbamate compounds in creating responsive materials for biomedical applications (Lipowska-Kur et al., 2020).
  • Potential Anticancer Agents :

    • Temple, Wheeler, Comber, Elliott, and Montgomery (1983) studied the effects of carbamate derivatives on the proliferation and survival of cancer cells, highlighting the potential of carbamates in developing anticancer agents (Temple et al., 1983).
  • Exploration of Carbamate Derivatives :

    • Velikorodov and Imasheva (2008) synthesized carbamate derivatives of coumarin and chromene, showing the versatility of carbamates in chemical synthesis (Velikorodov & Imasheva, 2008).
  • Cytotoxic Activity and Drug Development :

    • Liu, Sang, Xu, Zhang, Yang, Hui, Zhang, and Chen (2013) synthesized carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin and evaluated their cytotoxicities against human cancer cell lines, showing the potential of carbamate derivatives in medicinal chemistry (Liu et al., 2013).
  • Polyacetylene Synthesis :

    • Rahim (2020) focused on synthesizing novel polyacetylenes containing carbamate and eugenol moieties, highlighting the use of carbamates in advanced polymer synthesis (Rahim, 2020).
  • Exploring Molecular Interactions and Crystal Packing :

    • Zhang, Wu, and Zhang (2011) studied the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, utilizing carbamate interactions, which contributes to understanding the molecular interactions of carbamates (Zhang, Wu, & Zhang, 2011).

Future Directions

The propargyl group in “Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase . This suggests potential applications in the field of medicinal chemistry.

properties

IUPAC Name

prop-2-enyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-2-5-13-8(11)9-3-6-12-7-4-10/h2,10H,1,3-7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHOALIYUOSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734748
Record name Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate

CAS RN

918637-04-4
Record name Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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